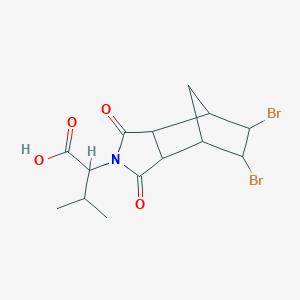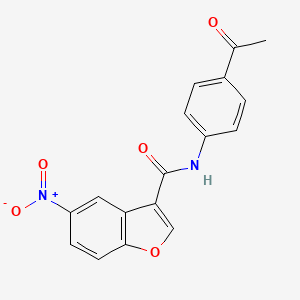
N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an acetylphenyl group, a nitro group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide typically involves a multi-step process. One common method starts with the reaction of p-aminoacetophenone with maleic anhydride to form an intermediate product. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The final step involves the cyclization of the nitrated intermediate in the presence of a suitable catalyst to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form different benzofuran derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic catalysts to facilitate ring closure.
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-5-nitro-1-benzofuran-3-carboxamide.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential analgesic and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The benzofuran moiety may also play a role in binding to specific receptors or enzymes, modulating their activity and resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)quinoline-3-carboxamide
- N-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazole-4-carboxamide
Uniqueness
N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide is unique due to the presence of both the nitro and benzofuran groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research applications .
Properties
Molecular Formula |
C17H12N2O5 |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-5-nitro-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C17H12N2O5/c1-10(20)11-2-4-12(5-3-11)18-17(21)15-9-24-16-7-6-13(19(22)23)8-14(15)16/h2-9H,1H3,(H,18,21) |
InChI Key |
KGOJCGJYCHXFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=COC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}quinazolin-4(3H)-one](/img/structure/B12475276.png)

methanone](/img/structure/B12475287.png)
![(2E)-3-{4-Methoxy-3-[(3,4,5-trimethylpyrazol-1-YL)methyl]phenyl}prop-2-enoic acid](/img/structure/B12475293.png)
![9-(4-methoxyphenyl)-2,3a-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12475300.png)
![6-bromo-3-[(triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-chromen-2-one](/img/structure/B12475302.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12475305.png)
![4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)benzene-1,2-diol](/img/structure/B12475315.png)
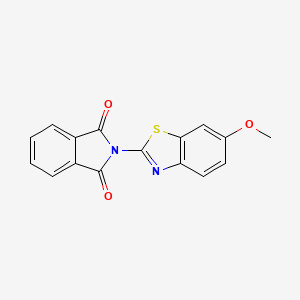
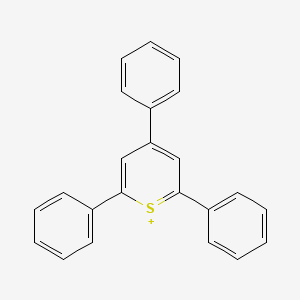
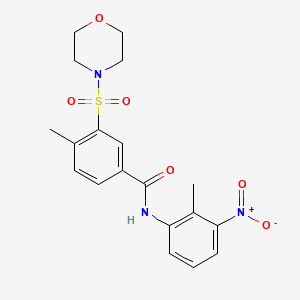
![4-[(5-Nitro-1,3-dioxo-isoindolin-2-yl)methylamino]benzoic acid](/img/structure/B12475343.png)
